1-Oxaspiro[2.2]pentane
Overview
Description
1-Oxaspiro[2.2]pentane is a unique organic compound with the molecular formula C4H6O. It is characterized by a spirocyclic structure, where an oxygen atom is incorporated into a three-membered ring fused to a four-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[2.2]pentane can be synthesized through several methods. One common approach involves the epoxidation of methylenecyclopropane, followed by a lithium-catalyzed rearrangement . Another method includes the dialkylation of 1,3-dithiane using 1-bromo-3-chloropropane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques such as epoxidation and rearrangement reactions. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic processes involved.
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[2.2]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
1-Oxaspiro[2.2]pentane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oxaspiro[2.2]pentane and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, certain derivatives can mimic or inhibit natural pheromones, affecting the behavior of insects . The exact pathways and molecular targets depend on the specific application and derivative used.
Comparison with Similar Compounds
Spiropentane: A hydrocarbon with a similar spirocyclic structure but without the oxygen atom.
Spirocyclic Oxindoles: Compounds containing a spirocyclic structure with an oxindole moiety.
Uniqueness: 1-Oxaspiro[2.2]pentane is unique due to the incorporation of an oxygen atom into its spirocyclic structure, which imparts distinct chemical properties and reactivity compared to purely hydrocarbon spirocyclic compounds .
Properties
IUPAC Name |
1-oxaspiro[2.2]pentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-2-4(1)3-5-4/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOGAEPLTWOWJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494825 | |
Record name | 1-Oxaspiro[2.2]pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157-41-5 | |
Record name | 1-Oxaspiro[2.2]pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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